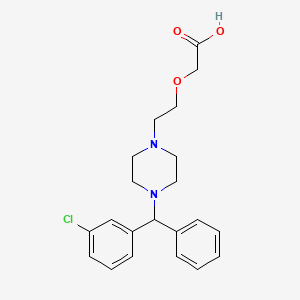

3-Chlorocetirizine

説明

Contextualization of 3-Chlorocetirizine in Antihistamine Medicinal Chemistry

This compound is a structural analog of Cetirizine (B192768), belonging to the diphenylmethylpiperazine group of antihistamines. wikipedia.org Cetirizine itself is a selective antagonist of the peripheral histamine (B1213489) H1-receptor, and its activity is mainly attributed to its L-enantiomer, Levocetirizine (B1674955). wikipedia.org The core structure of these compounds includes a piperazine (B1678402) ring connected to a benzhydryl group and an ethoxyacetic acid chain.

The key distinction in this compound is the substitution of a hydrogen atom with a chlorine atom at the 3-position of one of the phenyl rings in the benzhydryl moiety. This modification places it within the family of halogenated derivatives of Cetirizine. In pharmaceutical manufacturing, this compound is considered a specified impurity that can arise during the synthesis of Cetirizine or Levocetirizine. chemicea.com As such, its detection and quantification, often using techniques like high-performance liquid chromatography (HPLC), are critical for ensuring the quality, safety, and stability of the final drug product. ontosight.ai

Research Significance of Halogenated Pharmaceutical Derivatives

The introduction of halogen atoms, particularly chlorine, into a drug molecule is a common strategy in medicinal chemistry to modulate its properties. researchgate.netresearchgate.netnih.gov This process, known as halogenation, can have profound effects on a compound's pharmacokinetic and pharmacodynamic profile. ontosight.airesearchgate.net

Key impacts of halogenation in drug design include:

Enhanced Potency: The substitution of hydrogen with a chlorine atom can lead to a significant improvement in the biological potency of a drug. researchgate.netnih.gov

Metabolic Stability: Halogenation can enhance a molecule's metabolic stability, which may affect its half-life and clearance rate in the body. acs.org

Lipophilicity and Binding: The addition of halogens can increase a compound's lipophilicity, potentially improving its ability to cross biological membranes. acs.orgresearchgate.net It can also introduce the possibility of halogen bonding, a type of non-covalent interaction that can contribute to the stability of the drug-target complex. researchgate.netacs.orgnih.gov

The study of halogenated derivatives like this compound serves as a practical example of these principles, providing a model for understanding how specific structural modifications can alter the properties of a parent drug. The term "magic chloro effect" has been used to describe the sometimes dramatic and serendipitous improvements in drug properties resulting from chlorine substitution. researchgate.netnih.govchemrxiv.org

Overview of Current Research Trajectories for this compound

Current research on this compound is primarily focused on its role as a pharmaceutical reference standard. veeprho.com Its synthesis and characterization are crucial for analytical purposes, enabling the development of validated methods to detect and quantify it as an impurity in commercial Cetirizine products. clearsynth.comsynzeal.com This ensures that batches of the antihistamine meet strict regulatory standards for purity. veeprho.com

While some sources suggest that this compound, as a derivative of Cetirizine, may possess antihistaminic activity by acting as a selective H1-receptor antagonist, its primary role in the current pharmaceutical paradigm is not that of a therapeutic agent itself. ontosight.ai Instead, its significance lies in the realm of quality control and analytical chemistry. clearsynth.com Research efforts are therefore directed towards its synthesis, purification, and the development of sensitive analytical techniques for its detection.

Chemical Compound Information

| Compound Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) |

| This compound | 2-(2-(4-((3-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid | C21H25ClN2O3 | 388.89 |

| Cetirizine | (±)-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid | C21H25ClN2O3 | 388.89 |

| Levocetirizine | (R)-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid | C21H25ClN2O3 | 388.89 |

| Hydroxyzine | (±)-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethanol | C21H27ClN2O2 | 374.91 |

| Cyclizine | 1-(diphenylmethyl)-4-methylpiperazine | C18H22N2 | 266.38 |

| Diphenhydramine | 2-(diphenylmethoxy)-N,N-dimethylethanamine | C17H21NO | 255.35 |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-[2-[4-[(3-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3/c22-19-8-4-7-18(15-19)21(17-5-2-1-3-6-17)24-11-9-23(10-12-24)13-14-27-16-20(25)26/h1-8,15,21H,9-14,16H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDBOSZFDKRHNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501151554 | |

| Record name | 2-[2-[4-[(3-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501151554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1232460-31-9 | |

| Record name | 2-[2-[4-[(3-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1232460-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chlorocetirizine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1232460319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[2-[4-[(3-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501151554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLOROCETIRIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F63N9S45M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 3 Chlorocetirizine

Established Synthetic Routes for 3-Chlorocetirizine

The primary method for synthesizing this compound involves the chlorination of a cetirizine (B192768) derivative. This process is a critical step that introduces a chlorine atom onto the phenyl group of the cetirizine molecule.

Chlorination Techniques for Cetirizine Derivatives

The addition of a chlorine atom to the cetirizine structure is a key chemical transformation in the synthesis of this compound.

Reaction Conditions and Reagent Selection (e.g., Thionyl Chloride)

A common method for the chlorination of cetirizine and its derivatives involves the use of thionyl chloride (SOCl₂). This reagent is often employed in a suitable solvent, such as dichloromethane (B109758), and the reaction is typically conducted under reflux conditions to ensure the reaction proceeds to completion. The use of thionyl chloride is also noted in the synthesis of cetirizine intermediates, where it is used to activate alcohol groups, converting them into more reactive species. researchgate.netlookchem.com For instance, in the synthesis of (R)-4-chlorobenzhydrylamine, triethanolamine (B1662121) is reacted with thionyl chloride in dichloromethane at a preferred temperature of 38-42°C for 2-4 hours. google.com

The following table outlines typical reagents and conditions for chlorination reactions in the synthesis of related compounds.

| Reagent | Solvent | Temperature | Duration | Reference |

| Thionyl Chloride | Dichloromethane | Reflux | Not Specified | |

| Thionyl Chloride | Dichloromethane | 38-42°C | 2-4 hours | google.com |

| Concentrated HCl | Toluene (B28343) | 60°C | 2.5 hours | asianpubs.org |

Precursor Synthesis and Intermediate Characterization

The synthesis of this compound relies on the availability of key precursors and intermediates. The synthesis of cetirizine itself involves several established routes that utilize various starting materials and intermediates. ymerdigital.com

Synthesis of Key Cetirizine Intermediates (e.g., 4-Chlorobenzhydrol (B192747), Piperazine (B1678402) Derivatives)

The synthesis of cetirizine, and by extension its chlorinated derivatives, often begins with the preparation of key intermediates such as 4-chlorobenzhydrol and various piperazine derivatives.

One common pathway to 4-chlorobenzhydryl chloride starts with the reduction of 4-chlorobenzophenone (B192759) using sodium borohydride (B1222165) to form 4-chlorobenzhydrol. researchgate.netasianpubs.org This alcohol is then activated with thionyl chloride or concentrated hydrochloric acid to produce 4-chlorobenzhydryl chloride. researchgate.netasianpubs.org

The synthesis of piperazine intermediates is also a critical step. For example, 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine is a key intermediate for the synthesis of cetirizine. asianpubs.orgasianpubs.org In one method, 4-chlorobenzhydryl chloride is reacted with piperazine in toluene in the presence of DMF and KI at 80°C. asianpubs.org Another approach involves the reaction of 4-chlorobenzhydrylchloride with hydroxyethyl (B10761427) piperazine in an organic solvent with an acid-binding agent and a catalyst to produce the intermediate 4-chloro-biphenyl-mepiquat ethanol. google.com

The table below summarizes some of the key intermediates in cetirizine synthesis.

| Intermediate | Starting Materials | Reagents/Conditions | Reference |

| 4-Chlorobenzhydrol | 4-Chlorobenzophenone | Sodium borohydride, Isopropyl alcohol, 65°C, 2h | asianpubs.orgasianpubs.org |

| 4-Chlorobenzhydryl chloride | 4-Chlorobenzhydrol | Concentrated HCl, Toluene, 60°C, 2.5h | asianpubs.org |

| 1-[(4-chlorophenyl) phenylmethyl] piperazine | 4-Chlorobenzhydryl chloride, Piperazine | Toluene, DMF, KI, 80°C, 0.5h | asianpubs.org |

| 4-chloro-biphenyl-mepiquat ethanol | 4-chlorobenzhydrylchloride, hydroxyethyl piperazine | Organic solvent, acid-binding agent, catalyst, 40-60°C | google.com |

Spectroscopic and Chromatographic Characterization of Intermediates

The characterization of intermediates is essential to ensure their purity and to confirm their chemical structure before proceeding to the next synthetic step. Various analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for analyzing the purity of cetirizine and its intermediates. ijsrset.comresearchgate.netijsrset.com For instance, a reversed-phase HPLC method using a C18 column and a mobile phase of methanol (B129727) and water has been developed to analyze cetirizine. researchgate.net Process-related impurities in cetirizine dihydrochloride (B599025) have been isolated using preparative HPLC and characterized. ijsrset.comijsrset.com

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable for structural elucidation. ijsrset.comijsrset.comnih.gov 1H and 13C NMR spectroscopy provide detailed information about the chemical environment of the atoms in a molecule, while mass spectrometry determines the molecular weight and fragmentation pattern, aiding in the identification of the compound. ijsrset.comijsrset.com Infrared (IR) spectroscopy can also be used to identify functional groups present in the molecules. researchgate.netrjptonline.org For example, the carbonyl peak in the IR spectrum of cetirizine hydrochloride is observed around 1741 cm-1. rjptonline.org

The following table lists the analytical techniques used for the characterization of cetirizine and its related compounds.

| Analytical Technique | Application | Reference |

| High-Performance Liquid Chromatography (HPLC) | Purity analysis, separation of impurities | ijsrset.comresearchgate.netijsrset.com |

| Mass Spectrometry (MS) | Structural elucidation, molecular weight determination | ijsrset.comijsrset.comnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | ijsrset.comresearchgate.netijsrset.comnih.gov |

| Infrared (IR) Spectroscopy | Functional group identification | researchgate.netrjptonline.org |

Industrial-Scale Synthesis Approaches for this compound

The industrial production of this compound, a structural analogue and impurity of the antihistamine levocetirizine (B1674955), leverages established chemical synthesis principles adapted for large-scale manufacturing. The primary synthetic route involves the chlorination of cetirizine.

A common laboratory and industrial method involves the reaction of cetirizine with a chlorinating agent such as thionyl chloride (SOCl₂) in a suitable solvent, often dichloromethane. This reaction is typically conducted under reflux conditions to drive it to completion.

On an industrial scale, this process is translated into a highly controlled and automated environment. Key considerations for large-scale production include:

Reactor Technology: Automated reactors are employed to ensure precise control over critical reaction parameters like temperature, pressure, and stirring speed.

Reagent Stoichiometry: The molar ratios of reactants are carefully optimized to maximize the yield of this compound while minimizing the formation of by-products.

Process Control: Continuous monitoring of the reaction progress using in-line analytical techniques (e.g., HPLC) allows for real-time adjustments.

Purification: Post-synthesis purification is critical for achieving the desired purity. Industrial methods include large-scale recrystallization and column chromatography to effectively remove unreacted starting materials and other impurities.

The following table summarizes the key parameters in the industrial synthesis of this compound.

| Parameter | Description | Industrial Implementation |

| Starting Material | The precursor molecule for the chlorination reaction. | Cetirizine |

| Chlorinating Agent | The chemical used to introduce the chlorine atom. | Thionyl chloride (SOCl₂) |

| Solvent | The medium in which the reaction is carried out. | Dichloromethane |

| Reaction Conditions | The physical conditions required for the reaction. | Reflux temperature |

| Purification Method | Techniques used to isolate and purify the final product. | Recrystallization, Chromatography |

Derivatization Strategies and Analogue Synthesis

The core structure of this compound serves as a scaffold for developing new chemical entities through derivatization and analogue synthesis. These efforts are primarily aimed at exploring structure-activity relationships (SAR) for potential therapeutic applications. ontosight.ai

Design and Synthesis of Novel this compound Analogues

The design of novel analogues often focuses on positional isomerism and substitution pattern modifications. This compound itself is a positional isomer of the more common 4-chlorophenyl substituted cetirizine. Researchers can explore the synthesis of other isomers, such as 2-Chlorocetirizine, to investigate how the position of the chlorine atom on the phenyl ring affects the molecule's properties. nih.gov The synthesis of such analogues would follow similar chemical pathways, starting with the appropriately substituted benzhydrol precursor. Limited data exists on the pharmacological activity of these specific variants, but their synthesis is a key step in exploring them as potential new antihistamines.

Exploration of Diverse Chemical Modifications on the Core Structure

The molecular framework of this compound offers several sites for chemical modification. These include the two phenyl rings of the benzhydryl group, the piperazine ring, and the terminal ethoxyacetic acid chain.

Examples of such modifications, drawn from related cetirizine chemistry, include:

Halogen Substitution: Replacing the chlorine atom with other halogens, such as in the bis(4-fluorophenyl)methyl derivative of cetirizine, allows for the study of halogen effects on activity.

Esterification: The carboxylic acid group can be converted to an ester, as seen in the methyl ester derivative of cetirizine. This modification can alter the compound's solubility and metabolic profile.

Piperazine Ring Substitution: The nitrogen atoms of the piperazine ring are common sites for modification, which can influence the molecule's basicity and receptor-binding interactions.

Ensuring Reproducibility in Analogue Synthesis Methodologies

Reproducibility is paramount in chemical synthesis to ensure that results are reliable and can be independently verified. To achieve this in the synthesis of this compound analogues, several protocols must be strictly followed:

Detailed Documentation: All experimental parameters, including reagent purity, solvent ratios, reaction temperatures, and catalyst types, must be meticulously documented.

Rigorous Characterization: Each intermediate and the final product must be thoroughly characterized using modern analytical techniques. This includes Nuclear Magnetic Resonance (NMR) for structural elucidation, High-Performance Liquid Chromatography (HPLC) for purity assessment, and Fourier-Transform Infrared Spectroscopy (FTIR) and elemental analysis to confirm functional groups and elemental composition.

Data Transparency: The inclusion of raw spectral data in publications or supporting information is encouraged to allow for cross-validation by other researchers.

Chemical Reactivity and Transformation Studies of this compound

This compound can participate in various chemical reactions, including oxidation, reduction, and substitution. Studies of its reactivity provide insight into its stability and potential metabolic pathways.

Oxidative Reactions and Product Characterization

The piperazine moiety in this compound is susceptible to oxidation. Detailed studies on the parent compound, cetirizine, have shown that it undergoes oxidation to form cetirizine N-oxide. nih.govresearchgate.net This transformation is particularly relevant as it can occur during storage in formulations containing polyethylene (B3416737) glycol (PEG), which can form peroxide intermediates. nih.gov

The oxidation of this compound is expected to follow a similar mechanism.

Reaction Conditions: The reaction can be induced using common oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (B83412) (KMnO₄).

Site of Oxidation: Based on studies of cetirizine, the oxidation site is likely one of the nitrogen atoms in the piperazine ring, leading to the formation of this compound N-oxide. nih.govresearchgate.net

Product Characterization: The resulting N-oxide product can be isolated and characterized using a combination of analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are used to separate and identify the product based on its retention time and mass-to-charge ratio. nih.gov The definitive structure is typically confirmed using Nuclear Magnetic Resonance (¹H NMR) spectroscopy, which would show characteristic shifts in the signals of the protons adjacent to the newly formed N-oxide group. nih.govresearchgate.net

The following table outlines the specifics of the oxidative transformation of this compound.

| Feature | Description |

| Reactant | This compound |

| Oxidizing Agents | Hydrogen peroxide (H₂O₂), Potassium permanganate (KMnO₄) |

| Likely Product | This compound N-oxide nih.govresearchgate.net |

| Characterization Techniques | HPLC, LC-MS/MS, ¹H NMR nih.govresearchgate.net |

Reductive Reactions and Mechanistic Insights

The reduction of this compound can target two primary functional groups: the carboxylic acid and the aryl chloride. The choice of reducing agent and reaction conditions determines the final product.

Common reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed for these transformations. LiAlH4 is a potent reducing agent capable of reducing both carboxylic acids and, under certain conditions, aryl halides. NaBH4 is a milder agent, typically selective for aldehydes, ketones, and acyl chlorides, and does not readily reduce carboxylic acids or aryl chlorides.

The reduction of the carboxylic acid moiety in this compound to a primary alcohol can be efficiently achieved using LiAlH4 in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF).

Reaction Scheme: Reduction of Carboxylic Acid this compound + LiAlH4 → 2-[2-[4-[(3-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]ethanol

The mechanism involves the deprotonation of the carboxylic acid by the hydride to form a lithium carboxylate salt and hydrogen gas. Subsequent hydride attacks on the carbonyl carbon lead to a tetrahedral intermediate, which, after an aqueous workup, yields the primary alcohol.

The reduction of the aryl chloride bond is more challenging due to its high bond strength. chemistryviews.org Catalytic hydrogenation is a common method for the reductive dehalogenation of aryl halides. This typically involves hydrogen gas and a palladium catalyst on a carbon support (Pd/C). researchgate.net

Mechanistic Insights: The catalytic hydrogenation mechanism involves the oxidative addition of the aryl chloride to the palladium(0) surface, forming a palladium(II) intermediate. This is followed by reaction with hydrogen (hydride transfer) and subsequent reductive elimination to yield the dehalogenated product, cetirizine, and regenerate the palladium(0) catalyst.

Advanced methods for aryl chloride reduction include visible-light photoredox catalysis, which can generate aryl radicals that are then further reacted. chemistryviews.orgmdpi.com

Table 1: Reductive Reactions of this compound

| Starting Material | Reagent(s) | Product(s) | Functional Group Transformed |

|---|

Nucleophilic Substitution Reactions Involving the Chlorine Moiety

The chlorine atom on the phenyl ring of this compound is part of an aryl halide system. Aryl halides are generally unreactive towards traditional nucleophilic aromatic substitution (SNAr) reactions unless the ring is activated by strong electron-withdrawing groups in the ortho or para positions. libretexts.orglibretexts.orgmasterorganicchemistry.com In this compound, the ring is not activated, making direct substitution by nucleophiles like hydroxides or amines difficult under standard laboratory conditions. libretexts.org

The lack of reactivity is attributed to two main factors:

Repulsion: The electron-rich pi system of the benzene (B151609) ring repels incoming nucleophiles. libretexts.org

Bond Strength: The C-Cl bond in an aryl chloride has partial double bond character due to resonance with the benzene ring, making it stronger than the C-Cl bond in an alkyl halide. libretexts.org

For a nucleophilic substitution to occur on the unactivated aryl chloride of this compound, more advanced catalytic methods are typically required. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling, provide pathways to form new carbon-nitrogen or carbon-carbon bonds, respectively.

Example Reaction: Buchwald-Hartwig Amination This reaction would allow for the substitution of the chlorine atom with an amine, creating a new derivative. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

Reaction Scheme: Hypothetical Buchwald-Hartwig Amination this compound + R-NH2 + Pd Catalyst/Ligand + Base → N-Aryl-Substituted 3-Aminocetirizine

Mechanistic Insights: The catalytic cycle for the Buchwald-Hartwig amination generally involves:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of this compound to form a palladium(II) complex.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and the base removes a proton to form an amido complex.

Reductive Elimination: The C-N bond is formed as the product is eliminated from the palladium center, regenerating the palladium(0) catalyst.

Another potential route for nucleophilic substitution on aryl chlorides involves the formation of a benzyne (B1209423) intermediate under very strong basic conditions (e.g., sodium amide). However, this is a harsh method and may not be compatible with the other functional groups present in the this compound molecule. youtube.com

Table 2: Potential Nucleophilic Substitution Reactions and Conditions for the Aryl Chlorine of this compound

| Reaction Type | Nucleophile | Reagents/Catalysts | Potential Product |

|---|---|---|---|

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd(OAc)2, Phosphine Ligand, Base (e.g., NaOtBu) | 3-Aminocetirizine derivative |

| Suzuki Coupling | Boronic Acid (R-B(OH)2) | Pd Catalyst, Base (e.g., K2CO3) | 3-Aryl/Alkyl-cetirizine derivative |

| Carbonylation | Carbon Monoxide, Alcohol | Pd Catalyst, Ligand, Base | 3-Carboalkoxycetirizine derivative |

Preclinical Pharmacological Investigations of 3 Chlorocetirizine

Mechanistic Investigation of 3-Chlorocetirizine as a Histamine (B1213489) Receptor Antagonist

This compound is a derivative of the well-known second-generation antihistamine, cetirizine (B192768). ontosight.ai It is structurally distinguished by the addition of a chlorine atom at the 3-position of the phenyl group. This modification has prompted investigations into its potential as a selective antagonist of the peripheral histamine H1 receptor, similar to its parent compound. Preclinical research suggests that this compound functions by blocking the action of histamine at H1 receptors, thereby mitigating allergic responses. The primary molecular targets are H1 receptors located on the surface of various cells, including mast cells and basophils.

In Vitro Receptor Binding Assays for Histamine H1 Receptors

In vitro studies are crucial for determining the affinity and selectivity of a compound for its target receptor. For antihistamines, these assays measure how strongly the drug binds to histamine H1 receptors.

Research indicates that the chlorination of the cetirizine structure may enhance receptor binding affinity and selectivity. While specific kinetic data (Kᵢ, Kₒₙ, Kₒff) for this compound are not widely published, the principle of its action is rooted in its affinity for the H1 receptor. For context, the parent compound, cetirizine, has a binding affinity (Kᵢ) for the H1 receptor of approximately 6 nM. wikipedia.org The addition of a chlorine atom at the 3-position is hypothesized to potentially alter hydrophobic interactions within the receptor pocket, which could influence binding potency.

Direct comparative studies on the H1 receptor occupancy of this compound versus cetirizine are limited in publicly available literature. However, receptor occupancy is a key predictor of an antihistamine's pharmacodynamic effect and potency. nih.govjiaci.org It is a function of both the drug's binding affinity (Kᵢ) and its free concentration at the receptor site. jiaci.org For cetirizine, H1 receptor occupancy in the brain has been measured using positron emission tomography (PET), showing a dose-dependent effect. wikipedia.org It is suggested that this compound may exhibit a slightly higher potency in inhibiting histamine-induced responses in vitro compared to cetirizine, which would imply effective receptor occupancy. The table below provides a structural and pharmacological comparison with related compounds.

Table 1: Comparison of this compound with Related Compounds

| Property | This compound Dihydrochloride (B599025) | Cetirizine | Levocetirizine (B1674955) |

|---|---|---|---|

| Molecular Formula | C₂₁H₂₅ClN₂O₃·2HCl | C₂₁H₂₅ClN₂O₃ | C₂₁H₂₅ClN₂O₃ |

| Molecular Weight ( g/mol ) | 461.81 | 388.89 | 388.89 |

| Key Structural Feature | Chlorine at 3-position of a phenyl group | Racemic mixture | R-enantiomer of Cetirizine |

| Reported H1 Receptor Affinity (Kᵢ) | Data not available | ~6 nM wikipedia.org | ~3 nM wikipedia.org |

This table is interactive. Select a compound for more details.

Ligand-Binding Kinetics and Affinity Studies

Cellular Signaling Pathway Modulation by this compound

The antagonism of the H1 receptor by this compound leads to the modulation of downstream cellular signaling pathways that are normally activated by histamine.

Studies have demonstrated that this compound effectively inhibits histamine-induced responses in cellular models. For instance, in vitro experiments using human mast cells have shown that the compound can inhibit the release of histamine following exposure to an allergen, supporting its function as an effective antihistamine. The inhibitory effect of antihistamines on histamine-induced responses, such as short-circuit current in cell monolayers, is a standard measure of their potency. researchgate.net Research indicates that this compound is effective in reducing allergic responses in a manner comparable to standard antihistamines.

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, primarily signals through the Gq/11 pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores like the endoplasmic reticulum, leading to a transient increase in cytosolic calcium concentration. nih.gov

Table 2: Investigated Cellular Effects

| Cellular Response | Effect of this compound | Implied Mechanism |

|---|---|---|

| Histamine Release | Inhibition in human mast cells | H1 receptor antagonism |

| Cytokine Release (IL-6, TNF-alpha) | Suppression reported | Anti-inflammatory pathway modulation |

| Calcium Mobilization | Expected to inhibit histamine-induced mobilization | Blockade of H1 receptor-PLC-IP₃ pathway |

Inhibition of Histamine-Induced Cellular Responses in vitro

Molecular Targets and Cellular Localization Studies (e.g., Mast Cells, Basophils)

This compound, a chlorinated derivative of cetirizine, primarily exerts its pharmacological effects through the selective antagonism of peripheral histamine H1 receptors. These receptors are key molecular targets located on the surface of various immune cells, most notably mast cells and basophils, which are central players in allergic reactions. ncsu.edu By binding to these H1 receptors, this compound blocks the action of histamine, a primary mediator released by mast cells and basophils upon allergen exposure. This inhibition prevents the downstream signaling cascades that lead to the classic symptoms of allergy.

Mast cells and basophils are crucial in the pathophysiology of type I hypersensitivity reactions. researchgate.netnih.gov When an allergen cross-links immunoglobulin E (IgE) antibodies bound to the high-affinity IgE receptors (FcεRI) on the surface of these cells, it triggers their degranulation and the release of a plethora of inflammatory mediators, including histamine. ncsu.eduresearchgate.net The antihistaminic activity of compounds like this compound is therefore fundamentally linked to their ability to target H1 receptors on these specific cell types.

| Cell Type | Primary Receptor Targeted | Role in Allergic Response |

| Mast Cells | Histamine H1 Receptor | Release of histamine and other inflammatory mediators upon allergen stimulation. ncsu.eduresearchgate.net |

| Basophils | Histamine H1 Receptor | Release of histamine and involvement in inflammatory processes. ncsu.eduresearchgate.net |

Anti-inflammatory and Immunomodulatory Properties in Preclinical Models

Beyond its primary antihistaminic function, this compound has demonstrated potential anti-inflammatory and immunomodulatory properties in preclinical investigations. These effects are attributed to its ability to influence key signaling pathways and cellular processes involved in the inflammatory cascade.

In vitro studies have indicated that this compound can modulate the release of pro-inflammatory cytokines. Cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-alpha) are key mediators of inflammation, secreted by various immune cells. nih.gov Elevated levels of these cytokines are associated with a wide range of inflammatory diseases. nih.gov The ability of this compound to influence the release of these cytokines suggests a broader immunomodulatory role beyond simple histamine receptor blockade.

| Cytokine | Function in Inflammation |

| Interleukin-6 (IL-6) | A major pro-inflammatory cytokine involved in immune response activation and acute phase protein synthesis. nih.gov |

| Tumor Necrosis Factor-alpha (TNF-alpha) | A key pro-inflammatory cytokine that plays a central role in systemic inflammation. |

Preclinical research has pointed to the ability of this compound to modulate the expression of adhesion molecules, such as Vascular Cell Adhesion Molecule-1 (VCAM-1). VCAM-1 is expressed on endothelial cells and plays a crucial role in the recruitment of inflammatory cells to sites of inflammation. nih.govnih.gov By inhibiting the expression of VCAM-1, this compound may interfere with the trafficking of leukocytes, thereby dampening the inflammatory response. For instance, research has shown that at a certain concentration, this compound significantly inhibited the expression of VCAM-1 in models of atopic dermatitis.

The efficacy of this compound has been evaluated in murine models of allergic responses. These animal models are essential for understanding the in vivo effects of a compound and its potential therapeutic applications. Studies in these models have demonstrated that this compound can effectively reduce allergic responses, with an efficacy comparable to that of standard antihistamines. Such models are critical for assessing the compound's ability to mitigate allergic symptoms in a complex biological system. nih.govjiaci.org

In Vivo Animal Models for Allergic and Inflammatory Conditions

Assessment of Anti-inflammatory Efficacy in Dermatitis Models

Research into the anti-inflammatory properties of this compound has shown its potential in mitigating skin inflammation. In animal models of atopic dermatitis, the compound has demonstrated the ability to modulate inflammatory pathways. Specifically, at a concentration of 20 mg/kg, this compound was found to significantly inhibit the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1). VCAM-1 plays a crucial role in the recruitment of inflammatory cells to the site of inflammation, suggesting that this compound could reduce the inflammatory response in skin conditions.

Further in vitro studies have indicated that this compound may also exert its anti-inflammatory effects by regulating the production of cytokines, which are key signaling molecules in the immune system. The compound has been observed to suppress the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-alpha). This dual action of inhibiting cell adhesion molecules and suppressing pro-inflammatory cytokines points towards its potential as a therapeutic agent for chronic inflammatory diseases, including various forms of dermatitis. The mechanism is thought to involve the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

Comparative Pharmacological Efficacy Studies with Related Compounds

Potency Comparisons with Cetirizine and Levocetirizine in vitro

In vitro studies comparing this compound with its parent compounds, cetirizine and levocetirizine, have revealed differences in potency. One comparative analysis indicated that while both this compound and cetirizine effectively inhibit histamine-induced responses, this compound exhibited a slightly higher potency in these in vitro tests.

Levocetirizine, the R-enantiomer of cetirizine, is known to have a higher binding affinity for the H1 receptor compared to the racemic mixture of cetirizine. fda.gov Specifically, levocetirizine demonstrates a 2–4 times greater H1 receptor affinity. In vitro H1 receptor binding studies have shown levocetirizine to be 2-3 times more potent than cetirizine. fda.gov While direct quantitative comparisons of this compound's binding affinity to levocetirizine are not extensively detailed in the provided information, the enhanced potency of this compound over cetirizine suggests that the structural modification impacts its interaction with the H1 receptor.

| Compound | Relative Potency/Affinity | Reference |

|---|---|---|

| This compound | Slightly higher potency than Cetirizine in vitro | |

| Levocetirizine | 2-4 times greater H1 receptor affinity than Cetirizine | |

| Levocetirizine | 2-3 times more potent than Cetirizine in vitro | fda.gov |

Structural Modification Effects on Pharmacological Profiles

The addition of a chlorine atom at the 3-position of the phenyl group distinguishes this compound from cetirizine and levocetirizine. This structural alteration is believed to be the primary reason for the observed changes in its pharmacological profile. The chlorination of the cetirizine structure is thought to enhance the molecule's binding affinity and selectivity for the H1 receptor.

However, it is also suggested that the presence of the 3-Cl group could potentially disrupt hydrophobic interactions within the receptor pocket, which might, in some contexts, reduce potency. Levocetirizine's enhanced potency over cetirizine is attributed to its nature as the purified R-enantiomer, which exhibits a greater affinity for the H1 receptor compared to the racemic mixture. Therefore, the pharmacological profile of this compound is a result of the interplay between the base structure it shares with cetirizine and the specific effects of the chlorine substitution.

| Compound | Key Structural Feature | Effect on Pharmacological Profile | Reference |

|---|---|---|---|

| This compound | Chlorine atom at the 3-position of the phenyl group | May enhance H1 receptor binding affinity and selectivity; may also disrupt hydrophobic interactions | |

| Levocetirizine | Purified R-enantiomer of Cetirizine | 2-4 times greater H1 receptor affinity than the racemic mixture |

Exploration of Enhanced Therapeutic Selectivity through Chlorination

The chlorination of the cetirizine structure in this compound is a key area of research for understanding how molecular modifications can influence therapeutic selectivity. this compound functions as a selective peripheral histamine H1-receptor antagonist. This selectivity is crucial for second-generation antihistamines, as it minimizes the central nervous system side effects, such as sedation, that are common with older antihistamines.

The addition of the chlorine atom is believed to contribute to this enhanced selectivity by modifying the way the molecule interacts with the H1 receptor. By increasing the binding affinity for the peripheral H1 receptors, the therapeutic effects in treating allergic conditions like hay fever and urticaria can potentially be enhanced without a corresponding increase in off-target effects. This makes this compound a valuable model for studying how structural changes can lead to more effective and safer medications.

Advanced Analytical Characterization of 3 Chlorocetirizine

Chromatographic Method Development for Purity and Quantification

Chromatographic techniques are indispensable for separating 3-Chlorocetirizine from its parent compound, Cetirizine (B192768), and other related substances or degradation products. High-Performance Liquid Chromatography (HPLC) is the foremost technique for purity and assay, while Gas Chromatography (GC) may be applied for specific analyses of volatile components.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a standard and robust method for the purity analysis and quantification of this compound. Reversed-phase HPLC is commonly utilized, where a non-polar stationary phase separates compounds based on their hydrophobicity.

Method development for related compounds like Cetirizine often involves a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netiosrphr.orgijapbc.com The pH of the mobile phase is a critical parameter, adjusted to ensure optimal retention and peak shape. researchgate.net Detection is typically performed at a wavelength where the analyte exhibits maximum absorbance, such as around 230 nm. researchgate.netresearchgate.net These established methods for Cetirizine serve as a strong foundation for developing specific protocols for its 3-chloro derivative.

Below is a table summarizing typical HPLC conditions used for the analysis of the parent compound, Cetirizine, which are adaptable for this compound.

| Parameter | Condition | Source(s) |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | researchgate.netijapbc.comresearchgate.net |

| Mobile Phase | Acetonitrile and Water/Buffer (e.g., 60:40 v/v) | iosrphr.org |

| pH Adjustment | pH 4 with o-phosphoric acid | researchgate.net |

| Flow Rate | 1.0 mL/min | iosrphr.orgresearchgate.net |

| Detection (UV) | 229 - 231 nm | researchgate.netiosrphr.org |

| Injection Volume | 20 µL | iosrphr.org |

| Temperature | Ambient | synzeal.com |

Validation is a critical process to demonstrate that an analytical method is suitable for its intended purpose. For the HPLC analysis of this compound, validation would be performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as accuracy, precision, linearity, and range. iosrphr.org

Accuracy is determined by measuring the recovery of the analyte spiked into a sample matrix. chromatographyonline.com It is typically assessed at a minimum of three concentration levels, with multiple repetitions. chromatographyonline.comscielo.br For Cetirizine, recovery values between 99.12% and 100.01% have been reported, demonstrating high accuracy. ijapbc.com

Precision refers to the closeness of agreement among a series of measurements from the same sample. It is evaluated at three levels: repeatability (intra-assay precision), intermediate precision, and reproducibility. Repeatability is assessed over a short time under the same conditions, while intermediate precision accounts for variations within a single laboratory (e.g., different days, analysts, or equipment). Results are expressed as the relative standard deviation (%RSD), with values typically required to be below 2%. researchgate.net

Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. govst.edu A linear relationship is established by plotting peak area against concentration, and the correlation coefficient (r²) should ideally be greater than 0.999. nih.gov

The following table outlines key validation parameters and typical acceptance criteria for a related HPLC method.

| Validation Parameter | Typical Acceptance Criteria | Source(s) |

| Linearity (r²) | ≥ 0.999 | nih.gov |

| Accuracy (% Recovery) | 98.0% - 102.0% | ijapbc.comresearchgate.net |

| Precision (% RSD) | ≤ 2.0% | chromatographyonline.comresearchgate.net |

| Range | 80% - 120% of assay concentration | ijapbc.com |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | nih.gov |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | researchgate.net |

A stability-indicating method (SIM) is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time. nih.gov Such a method must be able to separate the active ingredient from its potential degradation products, ensuring that the measured analyte concentration is accurate and unaffected by the presence of these other compounds. researchgate.net

To develop a SIM for this compound, forced degradation studies are conducted by subjecting the compound to various stress conditions as outlined by ICH guidelines. chula.ac.thbiomedres.us These conditions typically include:

Acidic Hydrolysis: (e.g., 2M HCl at elevated temperatures). nih.gov

Basic Hydrolysis: (e.g., 5M NaOH at elevated temperatures). nih.gov

Oxidative Degradation: (e.g., 0.5% - 3% H₂O₂ at room or elevated temperature). nih.govchula.ac.th

Thermal Degradation: (Dry heat, e.g., 80-90°C). nih.gov

Photolytic Degradation: (Exposure to UV and visible light).

The stressed samples are then analyzed by HPLC to demonstrate that the degradation products are well-resolved from the parent peak of this compound. chula.ac.th Studies on the parent compound, Cetirizine, have shown it to be unstable in acidic and oxidative conditions, while being more stable under basic conditions. nih.govnih.gov The development of a SIM is crucial for determining the shelf-life and storage conditions of the drug substance.

| Stress Condition | Typical Reagent/Condition | Purpose | Source(s) |

| Acid Hydrolysis | 0.1M - 2M HCl, heat | To simulate acidic degradation | nih.govchula.ac.th |

| Base Hydrolysis | 0.1M - 5M NaOH, heat | To simulate alkaline degradation | nih.govchula.ac.th |

| Oxidation | 0.5% - 3% H₂O₂, heat | To simulate oxidative degradation | nih.govchula.ac.th |

| Thermal | Dry heat (e.g., 80°C) | To assess heat stability | nih.gov |

| Photolysis | UV/Visible light exposure | To assess light sensitivity | chula.ac.th |

Gas Chromatography (GC) is generally not suitable for the direct analysis of large, polar, and non-volatile molecules like this compound. However, it is a powerful technique for the analysis of volatile organic impurities that may be present from the synthesis process. Furthermore, GC can be employed for the analysis of this compound itself if the molecule is first converted into a more volatile and thermally stable derivative. thermofisher.com

For instance, potential volatile impurities such as chlorinated solvents or starting materials can be monitored using a headspace GC method. For the analysis of non-volatile analytes like this compound, a derivatization step is necessary. The carboxylic acid group in the molecule can be esterified, for example, to increase volatility. thermofisher.com A common derivatization approach for chlorinated acidic compounds involves alkylation, such as using pentafluorobenzyl bromide (PFBBr), to form corresponding esters that are amenable to GC analysis. thermofisher.com The derivatized compound is then analyzed, often using a mass spectrometry (MS) detector for high sensitivity and specificity. nih.govnih.gov

This indirect approach allows for the quantification of the compound and its related impurities that are otherwise not suitable for direct GC analysis. japsonline.com

High-Performance Liquid Chromatography (HPLC) with UV Detection

Method Validation for Reproducibility and Accuracy

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are essential for the unambiguous confirmation of the chemical structure of this compound. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for providing detailed information about the molecular framework.

Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are critical for the structural elucidation of this compound. These techniques provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: A ¹H NMR spectrum provides information about the different types of protons in a molecule, their chemical environment, their relative numbers (through integration), and the connectivity between neighboring protons (through spin-spin coupling). The spectrum of this compound would be complex, with distinct signals expected for the aromatic protons, the methine proton, and the aliphatic protons of the piperazine (B1678402) ring and the ethoxyacetic acid side chain. researchgate.net The protons on the 3-chlorophenyl ring and the unsubstituted phenyl ring would appear in the aromatic region (typically δ 7.0-8.0 ppm), with splitting patterns determined by their substitution.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum shows the different types of carbon atoms in a molecule. In a proton-decoupled spectrum, each unique carbon atom typically gives a single peak. This allows for counting the number of non-equivalent carbons in the structure. The chemical shifts of the carbon signals indicate their chemical environment (e.g., aromatic, aliphatic, carbonyl). For this compound, distinct signals would be observed for the carbonyl carbon of the acid, the carbons of the two different phenyl rings, the carbons of the piperazine ring, and the carbons of the side chain. The carbon atom bonded to chlorine (C-Cl) would show a characteristic chemical shift. chemicalbook.comstackexchange.com

The following tables provide predicted chemical shift ranges for the different proton and carbon environments in this compound, based on standard NMR principles and data from analogous structures.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (Ar-H) | 7.0 - 7.6 | Multiplets |

| Methine (CH-Ar₂) | ~ 4.5 - 5.0 | Singlet |

| Ethoxy (-O-CH₂-CH₂-) | ~ 3.6 - 3.8 | Triplet |

| Piperazine (-CH₂-N-CH₂-) | ~ 2.5 - 3.5 | Broad Multiplets |

| Acetoxy (-O-CH₂-COOH) | ~ 4.0 - 4.2 | Singlet |

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (C=O) | 170 - 180 |

| Aromatic (C-Cl) | ~ 134 |

| Aromatic (Ar-C) | 115 - 145 |

| Methine (CH-Ar₂) | ~ 75 |

| Ethoxy (-O-CH₂-) | 65 - 70 |

| Piperazine (-CH₂-N-) | 45 - 55 |

| Acetoxy (-O-CH₂-COOH) | ~ 68 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for the characterization of this compound, providing definitive information on its molecular weight and structural features through fragmentation analysis. The molecular formula for this compound is C₂₁H₂₅ClN₂O₃, which corresponds to a molecular weight of 388.89 g/mol for the free base. pharmaffiliates.com The dihydrochloride (B599025) salt form has a molecular formula of C₂₁H₂₅ClN₂O₃·2HCl and a molecular weight of 461.81 g/mol . htsbiopharma.comsigmaaldrich.com

Under mass spectrometry, this compound will exhibit a characteristic molecular ion peak corresponding to its molecular weight. The isotopic pattern of this peak will be indicative of the presence of a chlorine atom. Further structural elucidation is achieved through the analysis of its fragmentation pattern. While specific fragmentation data for this compound is not extensively detailed in the provided results, the fragmentation of the related compound, cetirizine, can provide insights. For instance, the degradation of cetirizine has been shown to produce fragments such as 1-benzyl-4-chlorobenzene and 2-(piperazin-1-yl) acetaldehyde, which are identified by their mass-to-charge (m/z) values in MS analysis. researchgate.net This suggests that the piperazine ring and the substituted benzyl (B1604629) group are likely sites of fragmentation for this compound as well.

Interactive Data Table: Molecular Information for this compound and its Dihydrochloride Salt

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Form |

| This compound | C₂₁H₂₅ClN₂O₃ | 388.89 | Free Base |

| This compound Dihydrochloride | C₂₁H₂₅ClN₂O₃·2HCl | 461.81 | Dihydrochloride Salt |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable tools for the functional group analysis of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. Key expected absorptions include:

O-H stretch: A broad band typical of the carboxylic acid hydroxyl group.

C-H stretch: Peaks corresponding to aromatic and aliphatic C-H bonds.

C=O stretch: A strong absorption from the carboxylic acid carbonyl group.

C-N stretch: Absorptions associated with the piperazine ring amines.

C-O stretch: Bands from the ether linkage and the carboxylic acid.

C-Cl stretch: An absorption in the fingerprint region indicating the chlorine substituent on the phenyl ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is primarily influenced by the electronic transitions within the aromatic rings. For the related compound cetirizine hydrochloride, UV absorption maxima (λmax) have been reported at approximately 230 nm and 238 nm in various solvents like methanol, water, and 0.1N NaOH. ajpaonline.comiosrphr.orginternationalscholarsjournals.com It is expected that this compound would exhibit a similar UV absorption profile, with the λmax potentially being slightly shifted due to the presence of the chlorine atom on one of the phenyl rings. The detection wavelength for the analysis of cetirizine and its impurities by HPLC is often set around 225 nm, 229 nm, 230 nm, or 232 nm. iosrphr.orgwisdomlib.orgijapbc.comresearchgate.netijpsr.com

Impurity Profiling and Degradation Product Identification

Identification and Quantification of Synthetic By-products (e.g., related impurities of Cetirizine/Levocetirizine)

The synthesis of cetirizine and its enantiomer, levocetirizine (B1674955), can result in the formation of several related impurities. Given that this compound is itself considered a process impurity in the synthesis of levocetirizine, its impurity profile is of significant interest. Common impurities associated with cetirizine and levocetirizine that could potentially be present in samples of this compound include:

Cetirizine Related Compound A (USP): (RS)-2-[2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid ethyl ester. synzeal.com

Cetirizine EP Impurity A: 1-[(4-Chlorophenyl)phenylmethyl]piperazine. htsbiopharma.com

Cetirizine EP Impurity B: [4-[(Ξ)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]acetic acid. synzeal.compharmaffiliates.com

Cetirizine EP Impurity C: 2-Chlorocetirizine.

4-Chlorobenzophenone (B192759): A common starting material or degradation product. htsbiopharma.com

Deschlorocetirizine: An impurity lacking the chlorine atom on the phenyl ring.

The European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) provide monographs for cetirizine hydrochloride that list several potential impurities. sigmaaldrich.comscribd.comgeneesmiddeleninformatiebank.nlmerckmillipore.comhres.cageneesmiddeleninformatiebank.nldrugfuture.com These pharmacopeial methods are crucial for the control of impurities in the final drug substance.

Interactive Data Table: Common Impurities of Cetirizine/Levocetirizine

| Impurity Name | Chemical Name | CAS Number |

| Cetirizine Related Compound A (USP) | (RS)-2-[2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid ethyl ester | 246870-46-2 |

| Cetirizine EP Impurity A | 1-[(4-Chlorophenyl)phenylmethyl]piperazine | 303-26-4 |

| Cetirizine EP Impurity B | [4-[(Ξ)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]acetic acid | 113740-61-7 |

| Cetirizine EP Impurity C | 2-Chlorocetirizine | 83881-59-8 |

| 4-Chlorobenzophenone | 4-Chlorobenzophenone | 134-85-0 |

| Deschlorocetirizine | 2-[2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxy]acetic acid | 83881-53-2 |

Forced Degradation Studies (e.g., acid, base, thermal, oxidative, photolytic)

Forced degradation studies are essential to understand the stability of this compound and to identify its potential degradation products. Studies on the related compound, cetirizine, provide a good indication of the expected degradation pathways.

Acid Hydrolysis: Cetirizine has been shown to be unstable in acidic conditions, with significant degradation observed in 2 M HCl. nih.govijpcsonline.com A major degradation product identified under acidic hydrolysis is α-(4-chlorophenyl) benzyl alcohol. ijpcsonline.com

Base Hydrolysis: Cetirizine is relatively stable in alkaline conditions with insignificant degradation reported. ijpcsonline.com However, some studies have shown up to 15% degradation under basic hydrolysis at elevated temperatures, leading to multiple degradation products. nih.gov

Thermal Degradation: Under dry heat conditions at 105°C, cetirizine showed minimal degradation (around 3%). nih.gov However, the formation of cetirizine mannitol (B672) ester impurity has been observed in chewable tablets containing mannitol during thermal stress. tandfonline.com

Oxidative Degradation: Cetirizine is susceptible to oxidation. researchgate.net Treatment with hydrogen peroxide leads to extensive degradation (around 99% over 48 hours), with 4-chlorobenzophenone being a characterized degradation product. ijpcsonline.com Cetirizine N-oxide is another known oxidative degradation product. researchgate.netcaymanchem.com

Photolytic Degradation: Exposure to light can also cause degradation of cetirizine, with studies showing around 30-50% degradation under photolytic conditions. ijpcsonline.com Degradation has been observed under both shed sunlight and UV light. nih.gov

These studies highlight the importance of protecting this compound from acidic, oxidative, and photolytic stress to prevent the formation of degradation products.

Analytical Method Validation for Impurity Detection and Quantification

Validated analytical methods are crucial for the accurate detection and quantification of impurities in this compound. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for this purpose. wisdomlib.org

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines and includes the following parameters:

Specificity: The ability of the method to distinguish the analyte from impurities and degradation products. wisdomlib.org

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte over a given range. iosrphr.orgnih.govresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For cetirizine and its related impurities, LOD and LOQ values are typically in the range of 0.08-0.26 µg/mL and 0.28-0.86 µg/mL, respectively. researchgate.netresearchgate.net

Accuracy: The closeness of the test results to the true value, often determined through recovery studies. wisdomlib.orgresearchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govresearchgate.net

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

A validated stability-indicating HPLC method ensures that the quantification of this compound and its impurities is accurate and reliable. ijapbc.comijapbc.com

Application of Pharmacopeial Standards for Analytical Control

Pharmacopeial standards from bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide official methods and specifications for the quality control of active pharmaceutical ingredients and drug products. sigmaaldrich.comscribd.comgeneesmiddeleninformatiebank.nlmerckmillipore.comhres.cageneesmiddeleninformatiebank.nldrugfuture.com For this compound, which is an impurity of cetirizine and levocetirizine, the pharmacopeial monographs for these parent compounds are highly relevant.

The USP and Ph. Eur. monographs for Cetirizine Hydrochloride and Levocetirizine Dihydrochloride detail specific tests for identification, assay, and the control of impurities. sigmaaldrich.comscribd.comgeneesmiddeleninformatiebank.nlmerckmillipore.comhres.cageneesmiddeleninformatiebank.nldrugfuture.com These monographs often include:

Identification tests: Typically using Infrared (IR) spectroscopy and tests for chlorides. uspnf.com

Assay: Usually performed by HPLC to determine the content of the active substance.

Tests for related substances/impurities: Employing HPLC methods to identify and quantify known and unknown impurities. wisdomlib.orgresearchgate.net The monographs specify limits for individual and total impurities.

Reference Standards: Both USP and Ph. Eur. provide certified reference standards for cetirizine and its specified impurities, which are essential for method validation and routine analysis. sigmaaldrich.comlgcstandards.comscientificlabs.iescientificlabs.ie

Adherence to these pharmacopeial standards ensures that the quality of this compound, when present as an impurity, is controlled within acceptable limits, thereby ensuring the safety and efficacy of the final pharmaceutical product. The use of pharmacopeial methods, or validated alternative methods that are demonstrated to be equivalent or superior, is a regulatory requirement.

Computational and Theoretical Studies on 3 Chlorocetirizine

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations offer a powerful lens through which the intrinsic properties of molecules like 3-Chlorocetirizine can be understood at an electronic level. These computational methods allow for the detailed analysis of molecular structure, electron distribution, and the prediction of spectroscopic characteristics.

Electronic Structure Analysis and Charge Distribution

Theoretical calculations, such as those based on Density Functional Theory (DFT), can provide a quantitative picture of these electronic effects. nih.gov By solving the electronic Schrödinger equation, these methods can map the electron density and electrostatic potential, highlighting regions of positive and negative charge. This information is crucial for understanding intermolecular interactions, including how the molecule might interact with its biological target. The charge distribution also plays a key role in determining the molecule's reactivity and metabolic stability.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of a molecule, known as conformers, that arise from rotation around single bonds. wikipedia.org For a flexible molecule like this compound, with multiple rotatable bonds, a multitude of conformations are possible. Each of these conformations has a specific potential energy, and the collection of these energies forms the molecule's energy landscape. biorxiv.orgnih.gov

Computational methods can be used to explore this landscape by systematically rotating bonds and calculating the energy of the resulting conformer. This process helps identify the low-energy, stable conformations that are most likely to exist under physiological conditions. The relative energies of different conformers, including staggered and eclipsed arrangements, determine their population distribution. wikipedia.orglibretexts.org Understanding the preferred conformation is vital, as it dictates the three-dimensional shape of the molecule, which is a key determinant of its ability to bind to a biological receptor. The study of how a molecule's structure affects its properties is a central aspect of conformational analysis. wikipedia.org

Spectroscopic Property Predictions (e.g., NMR chemical shifts, IR vibrational frequencies)

Quantum chemical calculations can predict various spectroscopic properties with a reasonable degree of accuracy, aiding in the structural elucidation and characterization of new compounds.

NMR Chemical Shifts: Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. tau.ac.illiverpool.ac.uk These calculations provide theoretical chemical shift values for ¹H and ¹³C nuclei, which can be compared with experimental data to confirm the molecular structure. caspre.canmrdb.org Machine learning approaches are also being developed to improve the accuracy of these predictions. arxiv.orgrsc.org

IR Vibrational Frequencies: Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule based on their vibrational frequencies. tanta.edu.eg Computational methods can calculate the harmonic vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. tau.ac.iluni-muenchen.de These calculations can help in assigning the observed experimental bands to specific vibrational modes, such as stretching and bending of bonds. hawaii.edumsu.edu The calculated IR spectrum can serve as a theoretical fingerprint for the molecule.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are indispensable tools for studying the interaction of small molecules with biological macromolecules and for the rational design of new therapeutic agents.

Molecular Docking Studies for Receptor Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor, as well as the strength of the interaction. nih.gov In the case of this compound, docking studies can be used to model its binding to the histamine (B1213489) H1 receptor. These simulations can provide insights into the specific amino acid residues in the receptor's binding pocket that interact with the ligand.

The binding affinity, often expressed as the binding energy or inhibitory constant (Ki), can be estimated from these docking simulations. For instance, studies on cetirizine (B192768) and its enantiomers have shown high affinity for the human H1 histamine receptor. nih.gov The introduction of the 3-chloro substituent may alter these interactions. It is hypothesized that the chloro group could disrupt hydrophobic interactions within the receptor pocket, potentially reducing the binding potency compared to cetirizine or its active enantiomer, levocetirizine (B1674955).

Table 1: Comparative Binding Affinities of Cetirizine and its Enantiomers for the Human H1 Histamine Receptor

| Compound | Ki value (nM) |

| Cetirizine | 6 |

| Levocetirizine | 3 |

| (S)-cetirizine | 100 |

Source: nih.gov

Rational Design of this compound Derivatives with Improved Selectivity

The insights gained from molecular docking studies can be leveraged for the rational design of new derivatives with improved properties. By understanding the key interactions between this compound and the H1 receptor, medicinal chemists can propose structural modifications to enhance binding affinity and selectivity. mdpi.com

For example, if docking studies reveal that the 3-chloro group introduces unfavorable steric clashes, derivatives with smaller or differently positioned substituents could be designed. Conversely, if a specific region of the binding pocket can accommodate additional interactions, new functional groups could be introduced to exploit these possibilities. Computational tools like Quantitative Structure-Activity Relationship (QSAR) models can be employed to correlate structural modifications with predicted activity, guiding the synthesis of more potent and selective H1 receptor antagonists.

Analysis of Ligand-Receptor Interactions and Binding Sites

Molecular docking and site-directed mutagenesis studies have provided a detailed picture of how cetirizine and its derivatives bind to the human H1 receptor (hH1R). The binding pocket is characterized by a combination of electrostatic and hydrophobic interactions.

A pivotal interaction for second-generation antihistamines like cetirizine is the formation of an ionic bond or salt bridge between the carboxylate group of the ligand and a positively charged lysine (B10760008) residue in the receptor's fifth transmembrane domain (TM V), specifically Lys191. mdpi.comucl.ac.be The mutation of Lys191 to alanine (B10760859) has been shown to significantly reduce the binding affinity and shorten the dissociation time of levocetirizine, underscoring the critical role of this electrostatic interaction. mdpi.comucl.ac.be

The two aromatic rings of the benzhydryl moiety—one phenyl and one chlorophenyl in the case of cetirizine—are oriented into a pocket lined with hydrophobic and aromatic amino acid residues. researchgate.net Docking studies predict that these rings establish important interactions with residues such as Trp167, Phe433, and Phe436. researchgate.net The specific orientation of the phenyl and chlorophenyl groups within this pocket contributes to the distinct binding affinities of the cetirizine enantiomers. researchgate.net For instance, in the (R)-enantiomer (levocetirizine), the chlorophenyl ring engages in favorable interactions that contribute to its higher affinity compared to the (S)-enantiomer. researchgate.net

| Ligand Moiety | Receptor Residue(s) | Interaction Type | Reference |

|---|---|---|---|

| Carboxylic Acid Group | Lys191 (or Lys200) | Electrostatic (Salt Bridge/Ionic Bond) | mdpi.comucl.ac.beresearchgate.net |

| Chlorophenyl Ring | Hydrophobic/Aromatic Pocket (e.g., Phe433, Phe436) | Hydrophobic, π-π Stacking | researchgate.netresearchgate.net |

| Phenyl Ring | Hydrophobic/Aromatic Pocket (e.g., Trp167) | Hydrophobic, π-π Stacking | researchgate.netresearchgate.net |

| Protonated Amine (Piperazine) | Asp116 | Ionic Bond | researchgate.net |

Molecular Dynamics Simulations of Compound-Target Complexes

Molecular dynamics (MD) simulations supplement static docking models by providing insights into the dynamic behavior and stability of the ligand-receptor complex over time. nih.gov Simulations of the H1 receptor in complex with cetirizine enantiomers have been performed to analyze differences in their binding modes and stability. researchgate.net These simulations, often conducted in a model lipid bilayer with explicit solvent, help to refine the understanding of how the compound settles into its binding site and how the receptor conformation may adapt. researchgate.netnih.gov MD studies can confirm the stability of key interactions, such as the salt bridge with Lys191, and explore the flexibility of the ligand within the binding pocket, which is information that is beyond the scope of static experimental structures. researchgate.netnih.gov

In Silico Screening of Bioactive Molecules Related to this compound

In silico screening techniques are powerful tools for discovering new bioactive molecules based on known ligands like this compound. rsc.org These methods can involve pharmacophore modeling or virtual screening of large chemical libraries. A pharmacophore model is generated based on the essential structural features required for H1 antagonism, such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions. ijmo.org This model is then used as a 3D query to search databases for compounds that match these features. ijmo.org For example, studies have successfully used pharmacophore models derived from known H1 antagonists to screen and identify new potential antihistamines, demonstrating the utility of these computational approaches in lead discovery. rsc.orgijmo.org

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

SAR and QSAR studies establish a link between the chemical structure of a molecule and its biological activity. ramauniversity.ac.inwikipedia.org These analyses are fundamental to medicinal chemistry, guiding the optimization of lead compounds.

Elucidation of Structural Features Influencing H1 Receptor Antagonism

The general structure-activity relationship for H1 antagonists highlights several key features essential for activity. firsthope.co.infirsthope.co.in

Diaryl Substitution : The presence of two aryl groups (Ar and Ar') is critical for high-affinity H1 receptor binding. auburn.edu For optimal interaction, these rings should be able to adopt a non-coplanar conformation. auburn.edu

Connecting Moiety (X) : A spacer group, which can be a carbon, oxygen, or nitrogen atom, links the diaryl moiety to an alkyl chain. ramauniversity.ac.in

Alkyl Chain : A two-carbon ethylene (B1197577) bridge is typically found between the connecting atom and the terminal nitrogen, providing the necessary spacing. firsthope.co.in

Terminal Nitrogen : A tertiary amine, which is protonated at physiological pH, is required for maximum activity. firsthope.co.in This amine can be part of a heterocyclic ring, such as the piperazine (B1678402) ring in cetirizine. ramauniversity.ac.in

For second-generation antagonists like this compound, the ethoxyacetic acid side chain is a crucial addition. ucl.ac.be The terminal carboxylic acid function is responsible for the zwitterionic nature of the molecule and forms a key electrostatic interaction with the H1 receptor, contributing to its high affinity and long duration of action. ucl.ac.be

Correlation of Molecular Descriptors with Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models build a mathematical relationship between a compound's activity and its molecular descriptors. nite.go.jp Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.goviupac.org These techniques correlate the biological activity of a set of compounds with their computed steric and electrostatic fields. nih.gov

In a typical 3D-QSAR study for H1 antagonists, a series of molecules are aligned, and their molecular fields are calculated. nih.gov Statistical methods are then used to generate a model that predicts the biological activity based on these fields. nih.gov The resulting contour maps can visualize regions where, for example, bulky groups or electropositive/negative groups would increase or decrease antagonist potency, providing a rational guide for designing new compounds with enhanced activity. nih.gov

| Descriptor Type | Description | Relevance to Activity |

|---|---|---|

| Steric Descriptors | Describe the size and shape of the molecule. | Ensures the molecule fits properly into the receptor's binding pocket. |

| Electrostatic Descriptors | Describe the distribution of charge in the molecule. | Crucial for forming ionic bonds and hydrogen bonds with receptor residues (e.g., with Lys191). |

| Hydrophobic Descriptors | Describe the water-repelling properties of parts of the molecule. | Important for interactions with nonpolar residues in the binding site. |

| Topological Descriptors | Numerical values derived from the 2D graph of the molecule. | Can correlate with overall molecular size, shape, and branching. |

Impact of Chlorine Substitution on Pharmacological Activity and Selectivity